molecular formula C16H20N2OS B7058439 2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline

2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline

Cat. No.: B7058439
M. Wt: 288.4 g/mol
InChI Key: GJZJXOCMVVXDCI-UHFFFAOYSA-N
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Description

2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound has a unique structure that combines a quinoxaline core with a sulfanylmethyl and oxan-2-ylmethyl group, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoxaline with oxan-2-ylmethylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .

Scientific Research Applications

2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, leading to the inhibition of essential biological processes in pathogens. Additionally, the sulfanylmethyl and oxan-2-ylmethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-16(11-20-10-13-6-4-5-9-19-13)18-15-8-3-2-7-14(15)17-12/h2-3,7-8,13H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZJXOCMVVXDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSCC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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